Cas no 1821832-50-1 (trans-N1,N1-dimethylcyclobutane-1,3-diamine)

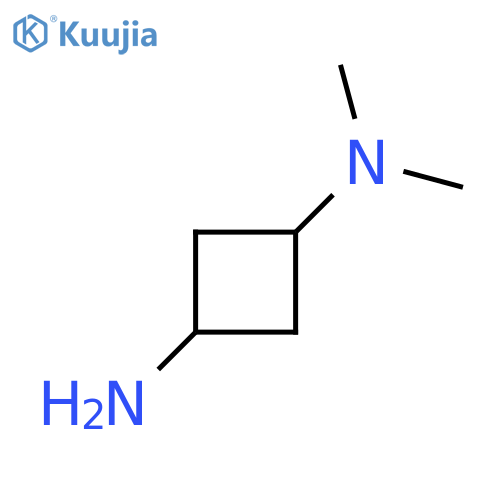

1821832-50-1 structure

商品名:trans-N1,N1-dimethylcyclobutane-1,3-diamine

CAS番号:1821832-50-1

MF:C6H14N2

メガワット:114.188761234283

MDL:MFCD22396942

CID:5070907

PubChem ID:55285911

trans-N1,N1-dimethylcyclobutane-1,3-diamine 化学的及び物理的性質

名前と識別子

-

- trans-N1,N1-dimethylcyclobutane-1,3-diamine

- 1-N,1-N-dimethylcyclobutane-1,3-diamine

- cis-N1,N1-dimethylcyclobutane-1,3-diamine

- N1,N1-dimethylcyclobutane-1,3-diamine

- (cis)-N1,N1-dimethylcyclobutane-1,3-diamine

- (1S,3S)-N1,N1-DIMETHYLCYCLOBUTANE-1,3-DIAMINE

- P20303

- P20304

- 1821832-50-1

- 1230100-88-5

- DB-418439

- (1r,3r)-n1,n1-dimethylcyclobutane-1,3-diamine

- PS-16632

- SCHEMBL20099463

- AKOS037651255

- MFCD22396942

- AKOS006353122

- CS-0184390

- EN300-199935

- SCHEMBL13472090

- N1,N1-dimethyl-1,3-Cyclobutanediamine

- SCHEMBL25961276

- SCHEMBL18159714

- SCHEMBL10129989

- CS-16253

- 1821830-18-5

-

- MDL: MFCD22396942

- インチ: 1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3

- InChIKey: JNMHKIHUTNBSJN-UHFFFAOYSA-N

- ほほえんだ: N(C)(C)C1CC(C1)N

計算された属性

- せいみつぶんしりょう: 114.115698455 g/mol

- どういたいしつりょう: 114.115698455 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3

- 疎水性パラメータ計算基準値(XlogP): -0.1

- ぶんしりょう: 114.19

trans-N1,N1-dimethylcyclobutane-1,3-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1347-250MG |

trans-N1,N1-dimethylcyclobutane-1,3-diamine |

1821832-50-1 | 97% | 250MG |

¥ 2,257.00 | 2023-04-14 | |

| abcr | AB535174-100 mg |

trans-N1,N1-Dimethylcyclobutane-1,3-diamine; . |

1821832-50-1 | 100MG |

€622.70 | 2023-07-11 | ||

| Chemenu | CM431155-5g |

trans-N1,N1-dimethylcyclobutane-1,3-diamine |

1821832-50-1 | 95%+ | 5g |

$3074 | 2022-12-31 | |

| eNovation Chemicals LLC | D631130-250MG |

trans-N1,N1-dimethylcyclobutane-1,3-diamine |

1821832-50-1 | 97% | 250mg |

$420 | 2024-07-21 | |

| Chemenu | CM431155-1g |

trans-N1,N1-dimethylcyclobutane-1,3-diamine |

1821832-50-1 | 95%+ | 1g |

$1025 | 2022-12-31 | |

| abcr | AB535174-250mg |

trans-N1,N1-Dimethylcyclobutane-1,3-diamine; . |

1821832-50-1 | 250mg |

€1223.10 | 2025-02-21 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1347-1g |

trans-N1,N1-dimethylcyclobutane-1,3-diamine |

1821832-50-1 | 97% | 1g |

¥5636.0 | 2024-04-23 | |

| A2B Chem LLC | BA05272-100mg |

trans-N1,N1-dimethylcyclobutane-1,3-diamine |

1821832-50-1 | 90+% | 100mg |

$398.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1347-500.0mg |

trans-N1,N1-dimethylcyclobutane-1,3-diamine |

1821832-50-1 | 97% | 500.0mg |

¥3762.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1347-500mg |

trans-N1,N1-dimethylcyclobutane-1,3-diamine |

1821832-50-1 | 97% | 500mg |

¥3762.0 | 2024-04-23 |

trans-N1,N1-dimethylcyclobutane-1,3-diamine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1821832-50-1 (trans-N1,N1-dimethylcyclobutane-1,3-diamine) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1821832-50-1)trans-N1,N1-dimethylcyclobutane-1,3-diamine

清らかである:99%

はかる:1g

価格 ($):769.0